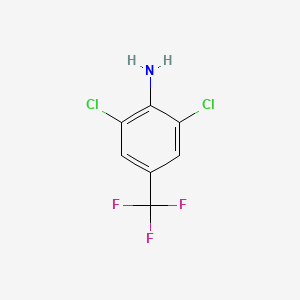

2,6-Dichloro-4-(trifluoromethyl)aniline

Descripción

The exact mass of the compound 4-Amino-3,5-dichlorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dichloro-4-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNMAZSPBLRJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179011 | |

| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24279-39-8 | |

| Record name | 2,6-Dichloro-4-trifluoromethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24279-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-trifluoromethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 2,6-dichloro-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Pivotal Intermediate in Modern Chemistry

An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist

2,6-Dichloro-4-(trifluoromethyl)aniline, identified by the CAS number 24279-39-8, is a halogenated aromatic amine of significant interest in synthetic chemistry.[1] Its unique substitution pattern—two chlorine atoms ortho to the amine and a trifluoromethyl group in the para position—confers a distinct combination of steric and electronic properties. This structure makes it an exceptionally valuable building block and a critical intermediate in the synthesis of high-value downstream products, particularly in the agrochemical and pharmaceutical sectors.[2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, grounded in established scientific principles and methodologies.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research and development.

Systematic Names:

-

Common Synonyms: 4-Amino-3,5-dichlorobenzotrifluoride, 3,5-dichloro-4-aminobenzotrifluoride[1][5][6]

The key physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 24279-39-8 | [1][5][7] |

| Molecular Formula | C₇H₄Cl₂F₃N | [5] |

| Molecular Weight | 230.01 g/mol | [5] |

| Appearance | White to light-colored solid/powder | [4] |

| Melting Point | 34-37 °C | [1][7][8] |

| Boiling Point | 60-62 °C @ 1 mmHg | [1][8] |

| Specific Gravity | 1.532 g/cm³ | [1][8] |

| Solubility | Soluble in organic solvents like methanol; insoluble in water. | [1][7][8] |

Synthesis Methodologies: Rationale and Execution

The synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline is most commonly achieved via the direct chlorination of 4-(trifluoromethyl)aniline. This route is often preferred due to the availability of the starting material and the straightforward nature of the reaction.

Core Principle: Electrophilic Aromatic Substitution

The reaction proceeds via electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. However, the presence of two chlorine atoms ortho to the amine introduces significant steric hindrance, which is a key factor in its subsequent reactivity. The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group. The regioselectivity of the chlorination is thus dictated by the powerful directing effect of the amino group.

Caption: A typical workflow for the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for the chlorination of 4-(trifluoromethyl)aniline.

-

Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (e.g., containing a sodium thiosulfate solution to neutralize excess chlorine).

-

Charging the Reactor: Charge the flask with 4-(trifluoromethyl)aniline and a suitable solvent such as toluene or dichloromethane.[9] Cool the mixture to 0-5 °C using an ice bath.

-

Chlorination: Begin bubbling chlorine gas (Cl₂) slowly into the stirred reaction mixture. The rate of addition must be carefully controlled to manage the exothermic reaction and prevent over-chlorination.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Quenching and Workup: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove residual chlorine. Quench the reaction by carefully adding water. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to remove HCl generated as a byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield high-purity 2,6-dichloro-4-(trifluoromethyl)aniline (purity >99%).[9][10]

Core Applications in Research and Industry

The utility of this compound stems from its role as a versatile intermediate. The amine group provides a reactive handle for derivatization, while the chlorine and trifluoromethyl groups modulate the electronic properties and metabolic stability of the final products.

Caption: A standard workflow for the quality control and analysis of the title compound.

Standard Analytical Protocol

-

Purity Determination (GC/HPLC):

-

Technique: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is highly effective due to the compound's volatility. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used.

-

Objective: To quantify the main peak corresponding to the product and identify any impurities. Commercial suppliers often guarantee purity levels of ≥98% or higher. [4][5][10] * Output: A chromatogram showing peak areas, from which the percentage purity is calculated.

-

-

Structural Confirmation (Spectroscopy):

-

Mass Spectrometry (MS): Used to confirm the molecular weight (230.01 g/mol ) and isotopic pattern characteristic of a molecule containing two chlorine atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show signals for the aromatic protons and the amine protons. ¹³C NMR and ¹⁹F NMR are used to confirm the carbon skeleton and the presence of the -CF₃ group, respectively.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretches of the primary amine.

-

-

Documentation:

-

All data is compiled into a Certificate of Analysis (CoA), which validates the batch's quality and confirms it meets the required specifications for use in further manufacturing or research.

-

Safety, Handling, and Storage

Due to its chemical nature, 2,6-dichloro-4-(trifluoromethyl)aniline requires strict adherence to safety protocols.

-

Hazard Identification: The compound is classified as harmful if swallowed or inhaled and causes skin and eye irritation. [1][4][6][11]It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects. [12][11]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [1][6]* Handling: Avoid creating dust. Use only with adequate ventilation. [6]Workers should wash hands and face thoroughly after handling and before eating or drinking. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [12][11]It should be kept away from incompatible materials such as strong oxidizing agents. [11]For long-term stability, storage under an inert nitrogen atmosphere is recommended. [7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [11]

Conclusion

2,6-Dichloro-4-(trifluoromethyl)aniline is more than just a chemical compound; it is an enabling tool for innovation in life sciences and materials science. Its well-defined properties, established synthesis routes, and critical role as a synthetic intermediate underscore its importance. For researchers and developers, a thorough understanding of its chemistry, handling requirements, and analytical validation is paramount to leveraging its full potential in creating next-generation pharmaceuticals, agrochemicals, and specialty materials.

References

- 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- 2,6-Dichloro-4-(trifluoromethyl)aniline | CAS 24279-39-8. (n.d.). Santa Cruz Biotechnology.

- 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8. (n.d.). Biosynth.

- 2,6-DICHLORO-4-(TRIFLUOROMETHYL)ANILINE | CAS 24279-39-8. (n.d.). Molbase.

- Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethyl)aniline. (2025). Fisher Scientific.

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (n.d.).

- 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8. (n.d.). Sigma-Aldrich.

- Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline. (n.d.).

- Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. (n.d.).

- Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethyl)aniline. (2018).

- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. (n.d.). Quick Company.

- Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. (2020).

- 2,6-dichloro-4-(trifluoromethyl)aniline 95%. (n.d.). Jiangsu Tuoqiu Agriculture Chemical Co., Ltd..

- 2,4-Dichloro-6-(trifluoromethyl)aniline. (n.d.). PubChem.

- 2,6-Dichloro-4-(trifluoromethyl) Aniline (dctfma) Market Report. (n.d.).

- 2,6-Dichloro-4-(trifluoromethyl)aniline. (n.d.). HPC Standards.

- 2,6-Dibromo-4-(trifluoromethoxy)aniline. (n.d.). Chem-Impex.

- Method for producing 2,6-dichloro-4-trifluoromethylaniline. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. dataintelo.com [dataintelo.com]

- 3. 2,6-DICHLORO-4-(TRIFLUOROMETHYL)ANILINE | CAS 24279-39-8 [matrix-fine-chemicals.com]

- 4. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. gfl.co.in [gfl.co.in]

- 7. biosynth.com [biosynth.com]

- 8. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 9. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 10. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. gfl.co.in [gfl.co.in]

An In-depth Technical Guide to 2,6-dichloro-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2,6-dichloro-4-(trifluoromethyl)aniline is a halogenated and trifluoromethyl-substituted aniline that serves as a critical intermediate in the synthesis of a range of important molecules, most notably in the agrochemical and pharmaceutical industries.[1][2] Its unique substitution pattern, featuring two ortho-chlorine atoms and a para-trifluoromethyl group, imparts specific steric and electronic properties that make it a valuable synthon for complex molecular architectures. The electron-withdrawing nature of the chlorine and trifluoromethyl substituents significantly influences the reactivity of the aniline's amino group and the aromatic ring, allowing for selective chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of 2,6-dichloro-4-(trifluoromethyl)aniline, detailed synthesis protocols, and an exploration of its key applications.

Core Physical and Chemical Properties

2,6-dichloro-4-(trifluoromethyl)aniline is typically a light brown crystalline solid or an oily liquid at or near room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 24279-39-8 | [1] |

| Molecular Formula | C₇H₄Cl₂F₃N | [1] |

| Molecular Weight | 230.02 g/mol | [2] |

| Appearance | Light brown crystal or oily liquid | [2] |

| Melting Point | 35-37 °C | [2] |

| Boiling Point | 60-62 °C at 15 mmHg | [2] |

| Density | 1.532 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in various organic solvents. Soluble in methanol. | [1][2] |

| Flash Point | 87 °C | [2] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons are chemically equivalent and should appear as a singlet. The two protons of the amino group will also give rise to a signal, which may be broad and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine, C-N stretching, C-H stretching for the aromatic ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of chlorine atoms and the trifluoromethyl group.

Synthesis and Reactivity

The primary synthetic route to 2,6-dichloro-4-(trifluoromethyl)aniline involves the direct chlorination of 4-(trifluoromethyl)aniline.[3] The presence of the activating amino group directs the electrophilic chlorination to the ortho positions.

Experimental Protocol: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline

This protocol is a representative procedure based on literature descriptions.[4][5]

Figure 1: General workflow for the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline.

Materials:

-

4-(Trifluoromethyl)aniline

-

Chlorine gas or another suitable chlorinating agent

-

Chlorobenzene (or another inert solvent like toluene, dichloromethane)[3]

-

Aqueous sodium hydroxide solution

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser, dissolve 4-(trifluoromethyl)aniline in chlorobenzene.

-

Heat the solution to approximately 100 °C.

-

Slowly bubble chlorine gas through the solution while maintaining the temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.

-

Add water to the mixture and stir. Neutralize the excess acid by slowly adding an aqueous sodium hydroxide solution until the pH is between 7 and 8.

-

Separate the organic layer. The aqueous layer can be extracted with dichloromethane.

-

Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield high-purity 2,6-dichloro-4-(trifluoromethyl)aniline.[4]

The reactivity of 2,6-dichloro-4-(trifluoromethyl)aniline is dominated by the nucleophilic character of the amino group and the electrophilic nature of the aromatic ring, which is influenced by the substituents. The amino group can undergo diazotization, acylation, and alkylation.

Applications in Agrochemicals: The Precursor to Fipronil

The most significant application of 2,6-dichloro-4-(trifluoromethyl)aniline is as a key starting material for the synthesis of the broad-spectrum insecticide, fipronil.[1] Fipronil belongs to the phenylpyrazole class of insecticides and is highly effective against a wide range of pests.[6]

The synthesis of fipronil involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline to form a pyrazole ring, followed by further functionalization.[7]

Figure 2: Simplified synthetic pathway from 2,6-dichloro-4-(trifluoromethyl)aniline to Fipronil.

Applications in Drug Discovery and Development

Beyond agrochemicals, 2,6-dichloro-4-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[1] The trifluoromethyl group is a common feature in many modern pharmaceuticals as it can enhance metabolic stability, binding affinity, and bioavailability.

Research has shown that derivatives of 2,6-dichloro-4-(trifluoromethyl)aniline, such as certain cyclic imides and pyrazole derivatives, exhibit promising antimicrobial and antibacterial activities.[1][8] For instance, a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues have been synthesized and tested for their antimicrobial properties.[9] Additionally, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown efficacy as growth inhibitors of antibiotic-resistant Gram-positive bacteria.[8]

Safety and Handling

2,6-dichloro-4-(trifluoromethyl)aniline is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and can cause skin irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[10]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use a properly fitted respirator when handling the compound, especially in poorly ventilated areas.

Handling and Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Avoid release to the environment.[10]

Conclusion

2,6-dichloro-4-(trifluoromethyl)aniline is a cornerstone intermediate in the synthesis of high-value chemicals. Its unique structural features provide a versatile platform for the construction of complex molecules with significant biological activity. While its role in the production of the insecticide fipronil is well-established, its potential in the development of new pharmaceuticals continues to be an active area of research. A thorough understanding of its physical properties, synthesis, and reactivity is essential for chemists and researchers working in these fields.

References

- 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents. (n.d.).

- CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents. (n.d.).

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents. (n.d.).

- Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap. (n.d.).

- WO2011107998A1 - Process for synthesis of fipronil - Google Patents. (n.d.).

- Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%. (n.d.). Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.

- CN102633722B - Fipronil preparation method - Google Patents. (n.d.).

- Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. (n.d.).

- 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem. (n.d.). PubChem.

- 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 - Biosynth. (n.d.). Biosynth.

- Structure-Antimicrobial Activity Relationship of 4-or 5-Substituted 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Analogues. (2025).

- Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole. (2019).

- 2,6-Dichloro-4-(trifluoromethyl)aniline - SpectraBase. (n.d.). SpectraBase.

- 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Cyclic imide derivatives: As promising scaffold for the synthesis of antimicrobial agents - NIH. (2018).

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. (n.d.).

- 2,6-dichloro-4-(trifluoromethyl)aniline - Stenutz. (n.d.). Stenutz.

- 2,6-Dichloro-4-((trifluoromethyl)thio)aniline - Benchchem. (n.d.). Benchchem.

- Fisher Scientific Chemicals, Inc.

- 2,6-Dichloro-4-(trifluoromethyl)aniline | CAS 24279-39-8 | SCBT. (n.d.). Santa Cruz Biotechnology.

- 24279-39-8|2,6-Dichloro-4-(trifluoromethyl)aniline - BLDpharm. (n.d.). BLDpharm.

- Recent synthetic approaches to fipronil, a super-effective and safe pesticide - ResearchGate. (2025).

- 2,6-Dichloro-4-(trifluoromethyl)aniline | 1X100MG | C7H4Cl2F3N | 676475 - HPC Standards. (n.d.). HPC Standards.

- 2,6-Dichloro-4-(trifluoromethyl)aniline, 98%+ Purity, C7H4Cl2F3N, 500 grams. (n.d.). Strem.

- 2,6-Dichloro-4-(trifluoromethyl)aniline | LGC Standards. (n.d.). LGC Standards.

- A Comparative Guide to the FTIR Analysis of 2,6-dichloro-4-iodopyridine and Its Deriv

- 2,4-DICHLORO-6-(TRIFLUOROMETHYL)ANILINE | CAS 62593-17-3. (n.d.). Molbase.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 3. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 4. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole_Chemicalbook [chemicalbook.com]

- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hpc-standards.com [hpc-standards.com]

An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS: 24279-39-8)

Prepared by: Gemini, Senior Application Scientist

Introduction

2,6-Dichloro-4-(trifluoromethyl)aniline, identified by the CAS Number 24279-39-8, is a halogenated aromatic amine of significant interest in synthetic chemistry.[1][2][3][4] Its unique substitution pattern—featuring two ortho-chlorine atoms and a para-trifluoromethyl group—imparts distinct chemical properties that make it a highly valuable and versatile intermediate. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, applications, and handling protocols, tailored for researchers and professionals in the fields of chemical synthesis and drug development. The compound is a critical building block in the production of various agrochemicals, most notably the broad-spectrum insecticide Fipronil, and serves as a key precursor in the synthesis of diverse pharmaceutical agents.[1][5][6]

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and manufacturing. These parameters dictate reaction conditions, purification strategies, and storage requirements.

Core Data Summary

The essential physicochemical data for 2,6-dichloro-4-(trifluoromethyl)aniline are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,6-dichloro-4-(trifluoromethyl)aniline | [4][7] |

| Synonyms | 4-Amino-3,5-dichlorobenzotrifluoride | [1][2][8] |

| CAS Number | 24279-39-8 | [1][2][3][4] |

| Molecular Formula | C₇H₄Cl₂F₃N | [1][2] |

| Molecular Weight | 230.01 g/mol | [1][2][9][10] |

| Appearance | White to light-colored solid or powder | [1][9] |

| Melting Point | 34-37 °C | [1][9][11] |

| Boiling Point | 60-62 °C @ 1 mmHg | [1][9][11] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol | [1][9][11] |

| Density | ~1.532 g/cm³ | [1][11] |

Molecular Weight Elucidation

The molecular weight of a compound is a fundamental property derived from the sum of the atomic weights of its constituent atoms. For C₇H₄Cl₂F₃N, the calculation is as follows:

-

Carbon (C): 7 atoms × 12.011 u = 84.077 u

-

Hydrogen (H): 4 atoms × 1.008 u = 4.032 u

-

Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

-

Fluorine (F): 3 atoms × 18.998 u = 56.994 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Total Molecular Weight: 84.077 + 4.032 + 70.906 + 56.994 + 14.007 = 230.016 u

This calculated value, typically rounded to 230.01 g/mol , is critical for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.[1][2][10]

Molecular Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity. The two chlorine atoms sterically hinder the amine group, influencing its nucleophilicity, while the electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution.

Caption: Molecular structure of 2,6-dichloro-4-(trifluoromethyl)aniline.

Synthesis and Purification Methodology

The synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline can be achieved through several routes, often starting from more readily available precursors. The choice of pathway is typically governed by factors such as raw material cost, reaction yield, safety, and scalability.

Overview of Synthetic Routes

Common industrial methods often begin with either 4-chlorobenzotrifluoride or 3,4-dichlorobenzotrifluoride.[5][12] A widely referenced laboratory and industrial approach involves a two-step sequence from 4-chlorobenzotrifluoride, valued for its straightforward reaction sequence and high-purity output.[1][5]

Detailed Protocol: Synthesis from 4-Chlorobenzotrifluoride

This process involves an initial amination followed by a regioselective chlorination. The causality for this sequence is clear: introducing the amine group first activates it as an ortho-, para-director for the subsequent chlorination, while the existing trifluoromethyl group directs meta. The amine's strong directing effect dominates, and steric hindrance from the bulky CF₃ group helps favor chlorination at the 2 and 6 positions.

Step 1: Amination of 4-Chlorobenzotrifluoride

This reaction substitutes the chlorine atom with an amino group, typically under high pressure and temperature, to form 4-(trifluoromethyl)aniline.

-

Apparatus Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge is required.

-

Reagent Charging: Charge the autoclave with 4-chlorobenzotrifluoride, a copper-based catalyst (e.g., cuprous chloride), and a suitable solvent if necessary.

-

Ammonolysis: Seal the reactor and purge with an inert gas like nitrogen. Introduce liquid ammonia.

-

Reaction Conditions: Heat the reactor to the target temperature (e.g., 180-220°C). The pressure will rise significantly. Maintain the reaction with vigorous stirring for several hours until conversion is complete, as monitored by in-process controls (e.g., GC).

-

Work-up: Cool the reactor to ambient temperature. Carefully vent the excess ammonia. The resulting mixture is then processed to isolate the 4-(trifluoromethyl)aniline intermediate.

Step 2: Dichlorination of 4-(trifluoromethyl)aniline

This step introduces two chlorine atoms ortho to the amine group.

-

Apparatus Setup: A glass-lined reactor equipped with a mechanical stirrer, gas inlet tube, thermometer, and off-gas scrubber is appropriate.

-

Solvent and Substrate: Dissolve the 4-(trifluoromethyl)aniline intermediate from Step 1 in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride).

-

Chlorination: Cool the solution (e.g., to 0-10°C). Bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic and requires efficient cooling to prevent over-chlorination and side-product formation.

-

Monitoring: Monitor the reaction progress via GC or HPLC until the desired level of dichlorination is achieved.

-

Work-up and Purification: Upon completion, purge the excess chlorine with nitrogen. The reaction mixture is typically washed with an aqueous solution (e.g., sodium bicarbonate) to neutralize HCl byproduct, followed by water. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified.

Purification: The final product is often purified by vacuum distillation, leveraging its boiling point of 60-62°C at 1 mmHg, or by recrystallization from a suitable solvent system.[1][9][11] Purity is then confirmed via analytical methods.

Caption: General workflow for synthesis, purification, and analysis.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a panel of analytical techniques is employed. This is a self-validating system where each method provides orthogonal information.

-

Gas Chromatography (GC) / Mass Spectrometry (MS): GC is used to determine the purity of the sample by separating it from any starting materials, intermediates, or side products. The retention time is characteristic of the compound. Coupling GC with MS allows for the determination of the molecular weight of the eluting peak, which should correspond to 230.01 g/mol , confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. The aromatic protons and the amine (-NH₂) protons will show characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Shows the number of unique carbon environments in the molecule.

-

¹⁹F NMR: Is particularly useful for fluorine-containing compounds. A single peak for the -CF₃ group is expected, confirming its presence.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present. Characteristic peaks for N-H stretching of the amine group, C-Cl stretching, C-F stretching of the trifluoromethyl group, and aromatic C-H and C=C bonds would be expected.

Caption: A typical analytical workflow for product validation.

Key Applications in Research and Development

The utility of 2,6-dichloro-4-(trifluoromethyl)aniline stems from its ability to serve as a scaffold for more complex molecules.

-

Agrochemicals: Its most prominent application is as the primary intermediate in the manufacture of fipronil.[1][5][6] Fipronil is a phenylpyrazole insecticide that functions by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption. The 2,6-dichloro-4-(trifluoromethyl)phenyl moiety is essential for its insecticidal activity.

-

Pharmaceutical Synthesis: In drug development, this compound is a versatile starting material.[1][13] Its derivatives have been explored for various therapeutic applications. Research has shown it can be used as a precursor to synthesize cyclic imides that exhibit significant antimicrobial activity.[1][14] It is also used in the synthesis of GABA receptor antagonists, which have applications in neuroscience research.[6] The trifluoromethyl group often enhances metabolic stability and lipophilicity in drug candidates, making this a desirable building block.

Safety, Handling, and Storage

As a halogenated and nitrogen-containing aromatic compound, 2,6-dichloro-4-(trifluoromethyl)aniline requires careful handling.

Hazard Identification

The compound is classified as hazardous.[3]

| Hazard Statement | Description |

| H302 / H332 | Harmful if swallowed or if inhaled.[4][6] |

| H315 / H319 | Causes skin and serious eye irritation.[4][15] |

| H317 | May cause an allergic skin reaction.[6] |

| H335 | May cause respiratory irritation.[4][15] |

| H410 | Very toxic to aquatic life with long lasting effects.[3][6] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield.[3][6][8]

-

Safe Practices: Avoid breathing dust, vapor, or mist.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8] Keep away from sources of ignition as explosive air/vapor mixtures are possible.[3]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9] For long-term storage, keeping the material under an inert nitrogen atmosphere and protected from light is recommended.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

-

Stability: The compound is stable under normal storage conditions.[3] Hazardous decomposition products upon combustion include nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride gas.[3]

Conclusion

2,6-Dichloro-4-(trifluoromethyl)aniline is a chemical intermediate of high strategic importance. Its well-defined physicochemical properties, established synthetic pathways, and versatile reactivity make it an indispensable component in the agrochemical and pharmaceutical industries. A comprehensive understanding of its molecular characteristics, coupled with rigorous adherence to safety and handling protocols, is essential for leveraging its full potential in research and commercial applications.

References

- 2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- 2,6-Dichloro-4-(trifluoromethyl)aniline | CAS 24279-39-8. (n.d.). Santa Cruz Biotechnology.

- 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8. (n.d.). Biosynth.

- 2,6-Dichloro-4-(trifluoromethyl)aniline | 1X100MG. (n.d.). HPC Standards.

- Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethyl)aniline. (2025). Fisher Scientific Chemicals, Inc.

- 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8. (n.d.). Sigma-Aldrich.

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (n.d.). Google Patents.

- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. (n.d.). Quick Company.

- 2,6-dichloro-4-(trifluoromethyl)aniline 95%. (n.d.). Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.

- Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline. (n.d.). Google Patents.

- Safety Data Sheet: 2,6-Dichloro-4-(trifluoromethyl)aniline. (2018). Gujarat Fluorochemicals Limited.

- Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. (2020). Gujarat Fluorochemicals Limited.

- 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N. (n.d.). PubChem.

- 2,6-Dichloro-4-(trifluoromethyl) Aniline (dctfma) Market Report. (n.d.). Dataintelo.

- 2,6-dichloro-4-trifluoromethyl aniline: Significance and symbolism. (2024). Consolidated Research.

- 2,6-Dichloro-4-(trifluoromethyl)aniline. (n.d.). LGC Standards.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 [sigmaaldrich.com]

- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 6. gfl.co.in [gfl.co.in]

- 7. 2,6-Dichloro-4-(trifluoromethyl)aniline | LGC Standards [lgcstandards.com]

- 8. gfl.co.in [gfl.co.in]

- 9. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 [biosynth.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 12. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 13. dataintelo.com [dataintelo.com]

- 14. 2,6-dichloro-4-trifluoromethyl aniline: Significance and symbolism [wisdomlib.org]

- 15. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2,6-dichloro-4-(trifluoromethyl)aniline: A Technical Guide for Researchers

Foreword: Understanding the Criticality of Solubility Data

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a compound's behavior in various systems, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. This technical guide is dedicated to a molecule of significant interest in the agrochemical and pharmaceutical industries: 2,6-dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8). While this compound is widely recognized as a vital chemical intermediate, a notable gap exists in the public domain regarding its quantitative solubility data in common organic solvents.[1][2][3] This guide aims to bridge that gap, not by presenting pre-existing data where none is readily available, but by empowering researchers with the foundational knowledge and detailed experimental protocols necessary to generate this critical data in their own laboratories. By providing a robust framework for solubility determination, we facilitate a deeper understanding of this versatile molecule and accelerate its application in novel research and development endeavors.

Physicochemical Profile of 2,6-dichloro-4-(trifluoromethyl)aniline

A thorough understanding of a compound's solubility profile begins with an examination of its fundamental physicochemical properties. These parameters offer valuable insights into its expected behavior in different solvent systems.

| Property | Value | Source(s) |

| CAS Number | 24279-39-8 | [1][2][4] |

| Molecular Formula | C₇H₄Cl₂F₃N | [1][2][4] |

| Molecular Weight | 230.01 g/mol | [1] |

| Melting Point | 34-37 °C | [1] |

| Boiling Point | 60-62 °C at 1 mmHg | [1] |

| Water Solubility | 0.0589 g/L at 20 °C | |

| logP (Octanol-Water Partition Coefficient) | 4.58 | |

| Appearance | White to orange to green powder or lump | [1] |

The low water solubility and high logP value are indicative of a lipophilic ("fat-loving") molecule, suggesting a greater affinity for and solubility in non-polar organic solvents. The presence of two chlorine atoms and a trifluoromethyl group contributes to its low polarity and high molecular weight, further decreasing its solubility in water.

Aqueous Solubility: The Established Baseline

The sole piece of quantitative solubility data for 2,6-dichloro-4-(trifluoromethyl)aniline that is consistently reported is its solubility in water. At 20°C, the solubility is 0.0589 g/L. This low value is a crucial piece of information for applications where the compound might come into contact with aqueous environments, such as in biological systems or environmental fate studies.

Uncharted Territory: Solubility in Organic Solvents

Despite numerous sources stating that 2,6-dichloro-4-(trifluoromethyl)aniline is soluble in organic solvents, and specifically in methanol, quantitative data remains elusive in the scientific literature.[1][2][3] This absence of specific values presents a significant challenge for researchers working with this compound. To address this, the following section provides a detailed, adaptable protocol for determining the solubility of 2,6-dichloro-4-(trifluoromethyl)aniline in a range of common laboratory solvents.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[5][6][7][8] It is the recommended procedure by the Organisation for Economic Co-operation and Development (OECD) under guideline 105 for determining water solubility and is readily adaptable for organic solvents.[9][10][11][12][13]

Principle

A supersaturated solution of 2,6-dichloro-4-(trifluoromethyl)aniline in the chosen solvent is prepared and agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

2,6-dichloro-4-(trifluoromethyl)aniline (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, ethyl acetate)

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Step-by-Step Methodology

-

Preparation of the Test System:

-

Accurately weigh an excess amount of 2,6-dichloro-4-(trifluoromethyl)aniline into a glass vial. The key is to have a visible amount of undissolved solid at the end of the experiment.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period. A 24-hour equilibration time is generally sufficient for most compounds, but a preliminary experiment to determine the time to reach equilibrium is recommended.[5] This can be done by taking samples at different time points (e.g., 8, 16, 24, and 48 hours) and analyzing the concentration until it plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Determination:

-

HPLC Method (Recommended):

-

Develop a suitable HPLC method for the quantification of 2,6-dichloro-4-(trifluoromethyl)aniline. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations of 2,6-dichloro-4-(trifluoromethyl)aniline in the same solvent.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

UV-Vis Spectrophotometry Method (Alternative):

-

Determine the wavelength of maximum absorbance (λmax) of 2,6-dichloro-4-(trifluoromethyl)aniline in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at the λmax.

-

Create a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve. Calculate the original solubility.

-

-

Data Presentation

The determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps of the shake-flask solubility determination method.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 [biosynth.com]

- 3. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 4. 2,6-dichloro-4-(trifluoromethyl)aniline [stenutz.eu]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,6-dichloro-4-(trifluoromethyl)aniline

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,6-dichloro-4-(trifluoromethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical acquisition, and detailed interpretation of the spectrum, offering field-proven insights into the structural elucidation of this important chemical intermediate.

Introduction: The Significance of 2,6-dichloro-4-(trifluoromethyl)aniline

2,6-dichloro-4-(trifluoromethyl)aniline, also known as 4-amino-3,5-dichlorobenzotrifluoride, is a key building block in the synthesis of a variety of agrochemicals and pharmaceuticals.[1][2][3][4] Its molecular structure, featuring a trifluoromethyl group and two chlorine atoms on an aniline ring, imparts unique chemical properties that are leveraged in the development of active pharmaceutical ingredients and pesticides.[1][2][3] Accurate structural confirmation and purity assessment are paramount in its application, and ¹H NMR spectroscopy stands as a primary analytical technique for this purpose. This guide will illuminate the nuances of its ¹H NMR spectrum, providing a robust framework for its confident identification and characterization.

Predicted ¹H NMR Spectrum: A Theoretical Dissection

The ¹H NMR spectrum of 2,6-dichloro-4-(trifluoromethyl)aniline is predicted to be relatively simple, yet informative. The key to its interpretation lies in understanding the electronic effects of the substituents on the aromatic ring and the principles of spin-spin coupling.

Chemical Environment and Expected Signals

The structure of 2,6-dichloro-4-(trifluoromethyl)aniline (C₇H₄Cl₂F₃N) presents two distinct proton environments: the amine (-NH₂) protons and the aromatic protons.[1][5]

-

Amine Protons (-NH₂): These two protons are chemically equivalent and are expected to produce a single signal. The chemical shift of amine protons can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding.[6] This signal is often broad due to quadrupolar relaxation of the adjacent nitrogen atom and chemical exchange with residual water or other protic species in the solvent.

-

Aromatic Protons (Ar-H): The benzene ring has two equivalent protons at the 3 and 5 positions. These protons are chemically and magnetically equivalent due to the molecule's symmetry. Therefore, they are expected to give rise to a single signal.

The Influence of Substituents on Chemical Shifts

The positions of the signals in the ¹H NMR spectrum (chemical shifts) are dictated by the electron density around the protons.

-

Aromatic Protons: The aromatic protons are flanked by electron-withdrawing chlorine atoms and are on a benzene ring substituted with a strongly electron-withdrawing trifluoromethyl (-CF₃) group and an electron-donating amino (-NH₂) group. The interplay of these electronic effects will determine the final chemical shift. Generally, electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield protons, shifting them upfield (to a lower ppm value).

-

Amine Protons: The chemical shift of the amine protons will also be influenced by the electronic nature of the substituted benzene ring.

Spin-Spin Coupling: Unraveling the Multiplicity

The multiplicity (splitting pattern) of the signals provides crucial information about the neighboring protons and other NMR-active nuclei.

-

Aromatic Protons: The two aromatic protons are equivalent, so they will not split each other. However, they are expected to exhibit long-range coupling to the three fluorine atoms of the trifluoromethyl group. This is a key feature of the spectrum. The coupling between protons and fluorine atoms across multiple bonds (in this case, four bonds, ⁴J H-F) will likely split the aromatic proton signal into a quartet (or a more complex multiplet depending on the resolution and the specific coupling constants).

-

Amine Protons: The amine protons are not expected to show significant coupling to the aromatic protons. As mentioned, their signal is often broad, which can obscure any fine splitting.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following methodology provides a robust starting point for obtaining a high-resolution ¹H NMR spectrum of 2,6-dichloro-4-(trifluoromethyl)aniline.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common and effective choice for this compound.

-

Concentration: Weigh approximately 5-10 mg of 2,6-dichloro-4-(trifluoromethyl)aniline into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Homogenization: Gently agitate the tube to ensure the sample is completely dissolved.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

NMR Instrument Parameters

The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard 1D proton | For routine acquisition. |

| Number of Scans (NS) | 16 - 64 | To achieve a good signal-to-noise ratio. |

| Relaxation Delay (D1) | 2 - 5 seconds | To allow for full relaxation of the nuclei between scans. |

| Acquisition Time (AQ) | 2 - 4 seconds | To ensure good digital resolution. |

| Spectral Width (SW) | 0 - 10 ppm | To encompass all expected proton signals. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing: Carefully phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

Interpretation of the ¹H NMR Spectrum

Based on the principles outlined above, the ¹H NMR spectrum of 2,6-dichloro-4-(trifluoromethyl)aniline in CDCl₃ is expected to exhibit the following features:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.3 - 7.5 | Quartet (or multiplet) | 2H | Aromatic Protons (H-3, H-5) |

| 2 | ~4.0 - 5.0 (broad) | Singlet (broad) | 2H | Amine Protons (-NH₂) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Detailed Analysis of Signals

-

Aromatic Protons (Signal 1): The signal for the two equivalent aromatic protons is expected to appear in the downfield region, likely between 7.3 and 7.5 ppm. The key feature of this signal is its multiplicity. Due to four-bond coupling (⁴J H-F) with the three equivalent fluorine atoms of the -CF₃ group, the signal will be split into a quartet with a small coupling constant. The observation of this quartet is a strong confirmation of the structure.

-

Amine Protons (Signal 2): The amine protons will likely appear as a broad singlet in the region of 4.0 to 5.0 ppm. The broadness of this peak is characteristic of amine protons and is due to quadrupolar broadening from the nitrogen atom and chemical exchange. The integration of this signal should correspond to two protons.

Visualizing the Molecular Structure and Interactions

To further clarify the relationships within the molecule that give rise to the observed NMR spectrum, the following diagrams are provided.

Figure 1: 2D structure of 2,6-dichloro-4-(trifluoromethyl)aniline.

Sources

- 1. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 4-Amino-3,5-dichlorobenzotrifluoride | 24279-39-8 [chemicalbook.com]

- 4. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 5. 4-Amino-3,5-dichlorobenzotrifluoride | C7H4Cl2F3N | CID 141094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the FT-IR Analysis of 2,6-dichloro-4-(trifluoromethyl)aniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,6-dichloro-4-(trifluoromethyl)aniline. This compound is a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] As such, its structural verification and purity assessment are paramount in drug development and chemical manufacturing. This document outlines the theoretical underpinnings of its FT-IR spectrum, provides detailed experimental protocols for sample preparation and data acquisition, and offers an in-depth interpretation of the spectral data. This guide is intended for researchers, scientists, and quality control professionals who require a robust understanding of the vibrational characteristics of this complex molecule.

Introduction: The Significance of 2,6-dichloro-4-(trifluoromethyl)aniline and FT-IR Analysis

2,6-dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8) is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a benzene ring with two chlorine atoms, an amino group, and a trifluoromethyl group, makes it a key precursor for active pharmaceutical ingredients (APIs) and potent agrochemicals, such as the insecticide fipronil.[1] The precise arrangement of these functional groups is crucial for its reactivity and the efficacy of the final products.

FT-IR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[2] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound.[3] This allows for the rapid and non-destructive confirmation of the identity of 2,6-dichloro-4-(trifluoromethyl)aniline and the detection of any impurities.

Theoretical Background: Understanding the Vibrational Modes

The FT-IR spectrum of 2,6-dichloro-4-(trifluoromethyl)aniline is a composite of the vibrational modes of its constituent functional groups and the aromatic ring. The primary vibrations of interest are:

-

N-H Vibrations (Amino Group): Primary aromatic amines typically exhibit two N-H stretching bands in the 3200-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.[4][5] N-H bending (scissoring) vibrations are expected around 1580-1650 cm⁻¹.[5]

-

C-F Vibrations (Trifluoromethyl Group): The strong electronegativity of fluorine results in intense C-F stretching absorptions, typically in the 1000-1400 cm⁻¹ range.[6][7] The CF₃ group will have both symmetric and asymmetric stretching modes.[6]

-

C-Cl Vibrations (Dichloro Substituents): The C-Cl stretching vibrations are generally found in the 550-850 cm⁻¹ region of the spectrum.[8]

-

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic absorptions. These include C-H stretching just above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region.[9][10] Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 675-900 cm⁻¹ range.[10]

The interaction and potential coupling of these vibrational modes can lead to a complex but highly informative spectrum.[11][12][13]

Experimental Protocol: From Sample to Spectrum

Obtaining a high-quality FT-IR spectrum of 2,6-dichloro-4-(trifluoromethyl)aniline, which is a solid at room temperature with a melting point of 34-36°C, requires meticulous sample preparation.[1][14]

Sample Preparation: The Thin Solid Film Method

The thin solid film method is a rapid and effective technique for analyzing solid samples.[15][16]

Methodology:

-

Solvent Selection: Choose a volatile solvent in which 2,6-dichloro-4-(trifluoromethyl)aniline is soluble, such as methylene chloride or acetone.[15][16] The solvent should have minimal interference in the spectral regions of interest and evaporate quickly.

-

Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of the chosen solvent in a small vial.[16][17]

-

Deposition: Using a pipette, place a drop of the concentrated solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[15][17]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, uniform film of the solid compound on the plate.[15] A gentle stream of nitrogen can be used to expedite this process.

-

Quality Check: The resulting film should be transparent or slightly hazy.[15] If the film is too thick (resulting in overly intense, saturated peaks), the plate can be cleaned and a more dilute solution used.[15] Conversely, if the peaks are too weak, another drop of the solution can be added and the solvent evaporated.[15]

Alternative Sample Preparation: KBr Pellet Method

For quantitative analysis or when a more uniform sample dispersion is required, the Potassium Bromide (KBr) pellet method is a suitable alternative.

Methodology:

-

Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[18]

-

Mixing: Add about 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the ground sample.[18]

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[18]

FT-IR Spectrometer Parameters and Data Acquisition

-

Background Spectrum: With the sample compartment empty, acquire a background spectrum to account for atmospheric water and carbon dioxide.

-

Sample Analysis: Place the prepared salt plate or KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Collection: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient for a good signal-to-noise ratio.

FT-IR Analysis Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process for 2,6-dichloro-4-(trifluoromethyl)aniline.

Caption: Workflow for FT-IR analysis of 2,6-dichloro-4-(trifluoromethyl)aniline.

Spectral Interpretation: Assigning the Characteristic Peaks

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected characteristic peaks for 2,6-dichloro-4-(trifluoromethyl)aniline.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400 - 3500 | N-H Asymmetric & Symmetric Stretching | Amino (-NH₂) | Medium |

| 3000 - 3100 | Aromatic C-H Stretching | Benzene Ring | Medium to Weak |

| 1580 - 1650 | N-H Bending (Scissoring) | Amino (-NH₂) | Medium to Strong |

| 1400 - 1600 | C=C In-Ring Stretching | Benzene Ring | Medium to Strong |

| 1100 - 1350 | C-F Asymmetric & Symmetric Stretching | Trifluoromethyl (-CF₃) | Very Strong |

| 1250 - 1335 | Aromatic C-N Stretching | Aryl-Amine | Strong |

| 675 - 900 | Aromatic C-H Out-of-Plane Bending | Benzene Ring | Strong |

| 550 - 850 | C-Cl Stretching | Chloro (-Cl) | Medium to Strong |

Table 1: Expected FT-IR Peak Assignments for 2,6-dichloro-4-(trifluoromethyl)aniline.

Key Interpretive Points:

-

The presence of two distinct peaks in the 3400-3500 cm⁻¹ region is a strong indicator of the primary amine group.[4][5]

-

The very strong and broad absorptions between 1100 and 1350 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group and are often the most prominent features in the spectrum.[6]

-

The aromatic C=C stretching bands around 1400-1600 cm⁻¹ confirm the presence of the benzene ring.[10][19]

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks, including the C-Cl stretches and various bending modes, which are highly specific to the overall molecular structure.[3]

Troubleshooting and Quality Control

-

Broad O-H Peak: A broad absorption around 3200-3600 cm⁻¹ may indicate the presence of water in the sample or solvent. Ensure all materials and equipment are dry.

-

Saturated Peaks: If major peaks are flattened at the top, the sample film is too thick. Prepare a new sample using a more dilute solution.[15]

-

Noisy Spectrum: A low signal-to-noise ratio can be improved by increasing the number of scans.

-

Baseline Irregularities: A sloping or curved baseline may result from poor sample preparation or instrumental issues. Perform a baseline correction during data processing.

Conclusion

FT-IR spectroscopy is a powerful and efficient tool for the structural characterization of 2,6-dichloro-4-(trifluoromethyl)aniline. By understanding the expected vibrational modes and employing proper sample preparation techniques, researchers and analysts can confidently verify the identity and assess the quality of this important chemical intermediate. The unique spectral fingerprint, dominated by the strong C-F and characteristic N-H and aromatic absorptions, provides a reliable method for its identification in both research and industrial settings.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Jiangsu Tuoqiu Agriculture Chemical Co., Ltd. (n.d.). 2,6-dichloro-4-(trifluoromethyl)aniline 95%. Retrieved from [Link]

-

University of Calgary. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

- Beg, M. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(1), 283-288.

- Ghasemi, J., & Niazi, A. (2007). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry, 19(5), 3461.

- Lu, R., et al. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(4), 14118-14126.

- Pelter, M. W., & McQuade, D. T. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.

-

ACS Publications. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Smith, B. C. (2018). The Big Review IV: Hydrocarbons. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]

- Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 469-482.

- Singh, R. N. (2012). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Material Science: An Indian Journal, 8(11), 450-454.

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

PubMed. (2005). Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

AZoOptics. (2024). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). IR: amines. Retrieved from [Link]

-

Health Sciences. (n.d.). C-Cl stretching: Significance and symbolism. Retrieved from [Link]

- Elliott, J. J., & Mason, S. F. (1959). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Part II. Polycyclic Aromatic Amines. Journal of the Chemical Society, 2352-2358.

-

Knowledge Bank. (n.d.). THE N-H STRETCHING VIBRATION BAND IN SEVERAL AROMATIC COMPOUNDS. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-(trifluoromethyl)aniline. Retrieved from [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2012). Vibrational spectra of aniline in gas phase: An ab-initio study. Retrieved from [Link]

-

Open Chemistry. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The vibrational assignments and configuration of aniline, aniline-NHD and aniline-ND2. Retrieved from [Link]

-

Innovatech Labs. (2018). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. Retrieved from [Link]

-

ResearchGate. (2023). Vibrational spectra of aniline and substituents in the gas phase and.... Retrieved from [Link]

-

AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Retrieved from [Link]

-

RSC Publishing. (2019). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

ScienceDirect. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). How to treat C-F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. azooptics.com [azooptics.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | FD37282 [biosynth.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. eng.uc.edu [eng.uc.edu]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Introduction: Understanding the Profile of a Key Synthetic Intermediate

An In-depth Technical Guide to the Safe Handling of 2,6-dichloro-4-(trifluoromethyl)aniline for Researchers and Drug Development Professionals